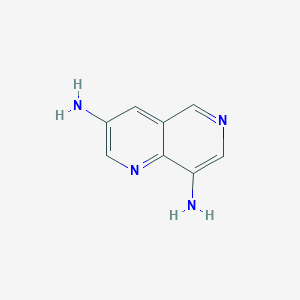

1,6-Naphthyridine-3,8-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLFLVKNZMNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,6 Naphthyridine 3,8 Diamine and Its Structural Analogues

Established Synthetic Pathways for 1,6-Naphthyridine (B1220473) Scaffolds

The construction of the fundamental 1,6-naphthyridine framework is a critical first step, often achieved through well-established cyclization and multicomponent reactions.

Cyclization Reactions in 1,6-Naphthyridine Synthesis

Several classic named reactions in organic chemistry have been adapted for the synthesis of naphthyridine skeletons, including the 1,6-isomer. These reactions typically involve the formation of one of the pyridine (B92270) rings by cyclizing a pre-functionalized pyridine precursor.

Friedländer Annulation: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., CH₂COX). For the synthesis of 1,6-naphthyridines, a 4-aminonicotinaldehyde (B1271976) or a related ketone derivative serves as the starting material. nih.gov The reaction is typically catalyzed by either acid or base. rsc.orgresearchgate.net For instance, a BF₃·Et₂O-mediated Friedländer annulation between anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline has been used to construct a benzo[b] researchgate.netacs.orgnaphthyridin-4-amine scaffold, albeit in a modest 21% yield. rsc.org

Skraup Reaction: The Skraup synthesis is a traditional method for creating quinolines and can be applied to naphthyridines. It involves reacting an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. chemistry-online.com While initial attempts to synthesize the parent 1,6-naphthyridine from 4-aminopyridine (B3432731) were not successful, refinements to the Skraup reaction have enabled its preparation in modest yields. chemistry-online.com One successful modification involves using 4-aminopyridine-N-oxide as the starting material, which forms 1,6-naphthyridine-N-oxide; this intermediate is then reduced to the final product. chemistry-online.com

Gould-Jacobs Reaction: This reaction pathway typically begins with the condensation of an aniline (B41778) (or aminopyridine) with an alkoxymethylenemalonic ester. The resulting intermediate then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline (or naphthyridinone) derivative. This product can be subsequently saponified and decarboxylated. While widely used for quinolines and other naphthyridine isomers like 1,5- and 1,8-naphthyridines, its specific application for the 1,6-scaffold is less commonly documented in the available literature.

Povarov Reaction: The Povarov reaction is an aza-Diels-Alder reaction, which is a [4+2] cycloaddition used for synthesizing tetrahydroquinoline derivatives. This reaction can be applied intramolecularly to prepare fused nitrogen-containing heterocycles, including 1,6-naphthyridine structures. The process involves a tandem intramolecular aza-Diels-Alder reaction followed by oxidative aromatization.

Meth-Cohn Reaction: The Meth-Cohn quinoline (B57606) synthesis involves the treatment of an acylanilide with Vilsmeier's reagent (formed from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-substituted quinolines. researchgate.net This versatile synthesis has been extended to various fused pyridine systems. researchgate.net The reaction proceeds via formylation and subsequent cyclization. While its primary application is for quinolines, its utility in creating fused pyridine systems suggests its potential applicability for synthesizing substituted 1,6-naphthyridines from appropriate 4-acetamidopyridine (B1265558) precursors, likely yielding chloro-substituted naphthyridine intermediates that can be functionalized further. researchgate.net

Multicomponent Reactions Towards Naphthyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building complex molecular scaffolds. Various MCRs have been developed for the synthesis of 1,6-naphthyridine derivatives. One such approach involves a one-pot cascade reaction between aromatic aldehydes and a malononitrile (B47326) dimer in ethanol, which yields highly substituted 5,7-diamino-1,2,3,4-tetrahydro-1,6-naphthyridine derivatives. researchgate.net These reactions offer advantages in terms of operational simplicity, atom economy, and the ability to generate diverse structures rapidly. nih.gov

Amination and Diamination Strategies for 1,6-Naphthyridines

Once the 1,6-naphthyridine core is established, the introduction of amino groups at the C3 and C8 positions is required. This is typically achieved through substitution reactions on an activated scaffold or by using precursors that already contain nitrogen functionalities.

Nucleophilic Aromatic Substitution (SₙAr) Approaches to Amino-Naphthyridines

Nucleophilic aromatic substitution (SₙAr) is a key strategy for introducing nucleophiles, such as amines, onto aromatic rings. For this reaction to proceed, the naphthyridine ring must be activated by electron-withdrawing groups and must possess a good leaving group (e.g., a halogen or a triflate) at the position of substitution. masterorganicchemistry.comacs.org

For instance, a synthetic route could be envisioned starting from a di-chloro- or di-triflyl-1,6-naphthyridine. The reaction with an amine nucleophile would proceed via a Meisenheimer complex intermediate to displace the leaving group. masterorganicchemistry.com The high reactivity of heteroaryl ditriflates, which can be prepared from the corresponding diones, makes them excellent substrates for SₙAr reactions, allowing for sequential and regioselective functionalization. nih.gov This approach could potentially be used to introduce amino groups at the C3 and C8 positions, although specific examples for 1,6-naphthyridine-3,8-diamine are not detailed in the available literature.

Direct Synthesis of Diamino-Naphthyridines

Direct synthesis methods aim to construct the diamino-naphthyridine scaffold in a more convergent manner, often using precursors that already contain the required amino functionalities or their masked equivalents. While a direct synthesis for the specific this compound isomer is not prominently described, methods for producing other diamino-1,6-naphthyridine analogues are known.

One notable example is the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines. This is achieved through the condensation of 4,6-diaminonicotinaldehyde (B1627570) with substituted phenylacetonitriles. nih.gov Another method involves the one-pot cascade reaction of aromatic aldehydes with a malononitrile dimer, leading to various (E)-5,7-diamino-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives. researchgate.net

| Starting Materials | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| 4,6-Diaminonicotinaldehyde, Substituted Phenylacetonitriles | Condensation | 3-Aryl-1,6-naphthyridine-2,7-diamines | nih.gov |

| Aromatic Aldehydes, Malononitrile Dimer | One-pot cascade reaction, Ethanol, Reflux | (E)-5,7-Diamino-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitriles | researchgate.net |

Derivatization and Functionalization of this compound

Information regarding the specific derivatization of this compound is limited. However, general functionalization strategies for the 1,6-naphthyridine scaffold can be inferred from related chemistry. The two primary amino groups of the target compound offer sites for a variety of transformations, such as acylation, alkylation, arylation, and the formation of ureas or sulfonamides.

A powerful method for diversifying the 1,6-naphthyridine scaffold involves the use of highly reactive intermediates like 1,6-naphthyridine-5,7-ditriflates. These can be prepared from 1,6-naphthyridine-5,7-diones and subsequently undergo regioselective substitution and cross-coupling reactions. nih.gov For example, a 5-amino-7-triflyl-1,6-naphthyridine intermediate can undergo Suzuki or Negishi cross-couplings, cyanation, Buchwald-Hartwig amination, and etherification at the C7 position. nih.gov

Similarly, chloro-substituted benzo[b] researchgate.netacs.orgnaphthyridines serve as versatile precursors for derivatization. The chlorine atom can be displaced or used in cross-coupling reactions to introduce a variety of substituents, including phenylethynyl and indolyl groups. mdpi.com These examples highlight the potential for extensive functionalization of the 1,6-naphthyridine core, which could be applied to derivatives of this compound.

| Precursor | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-7-triflyl-1,6-naphthyridine | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | 5-Amino-7-aryl-1,6-naphthyridine | nih.gov |

| 5-Amino-7-triflyl-1,6-naphthyridine | Buchwald-Hartwig Amination | Amine, Pd catalyst | 5,7-Diamino-1,6-naphthyridine derivative | nih.gov |

| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 10-Alkynyl-tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridine | mdpi.com |

| 3-Aryl-1,6-naphthyridine-2,7-diamine | Urea Formation | Alkyl or Aryl isocyanate, NaH/DMF | 3-Aryl-1,6-naphthyridine-2,7-diamine-2-urea | nih.gov |

Regioselective Introduction of Substituents

The ability to introduce substituents at specific positions of the 1,6-naphthyridine core is fundamental to the synthesis of its derivatives. Regioselectivity is often achieved through the inherent reactivity of the heterocyclic system or by using directing groups and specific reagents.

Halogenation is a common strategy to install a handle for further functionalization. For instance, chlorination of 1,6-naphthyridine-diones can be sluggish; however, triflation offers a milder and more efficient alternative. The reaction of a 1,6-naphthyridine-5,7-dione with triflic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine rapidly forms the corresponding 5,7-ditriflate in good yield. acs.org These ditriflates are stable yet highly reactive intermediates, primed for subsequent regioselective substitutions. acs.org

The differential reactivity of various positions on the naphthyridine ring allows for selective functionalization. For example, in mixed halogenated naphthyridines, such as 1-chloro-4-iodo-2,7-naphthyridine, the iodo group can be selectively targeted for an initial cross-coupling reaction, leaving the chloro group available for a subsequent, different transformation. nih.gov This stepwise approach provides precise control over the introduction of various substituents at distinct locations.

Furthermore, the introduction of a nitrile group at certain positions, which can be further derivatized, highlights another protocol for achieving regioselectivity in the synthesis of 1,6-naphthyridin-2(1H)-ones. nih.gov The choice of synthetic route and reaction conditions is crucial in directing the substitution to the desired carbon or nitrogen atom within the bicyclic structure.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki, Kumada, and Cyanation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of functionalized 1,6-naphthyridines. These reactions typically involve the coupling of a halogenated or triflated naphthyridine with an organometallic reagent.

The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organic halide, has been successfully employed. For example, a 5-amino-7-triflyl-1,6-naphthyridine intermediate can smoothly undergo Suzuki coupling to introduce aryl or heteroaryl groups at the 7-position. acs.org

Similarly, the Kumada coupling, which utilizes an organomagnesium reagent (Grignard reagent), has been shown to be effective. Cobalt-catalyzed Kumada-type cross-coupling of 5-chloro-1,6-naphthyridine (B1589994) with butylmagnesium chloride or cyclopropylmagnesium bromide provides the corresponding alkylated or cyclopropylated products. nih.gov

Cyanation, the introduction of a nitrile group, is another valuable transformation. A 5-amino-7-triflyl-1,6-naphthyridine can be subjected to cyanation conditions to install a cyano group at the 7-position, further expanding the synthetic utility of these intermediates. acs.org These cross-coupling methodologies offer a versatile platform for the diversification of the 1,6-naphthyridine scaffold, allowing for the introduction of a wide array of substituents.

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Suzuki Coupling | 5-Amino-7-triflyl-1,6-naphthyridine | Arylboronic acid | Pd catalyst | 5-Amino-7-aryl-1,6-naphthyridine | acs.org |

| Kumada Coupling | 5-Chloro-1,6-naphthyridine | BuMgCl | Co catalyst | 5-Butyl-1,6-naphthyridine | nih.gov |

| Cyanation | 5-Amino-7-triflyl-1,6-naphthyridine | Cyanide source | Pd catalyst | 5-Amino-7-cyano-1,6-naphthyridine | acs.org |

| Negishi Coupling | 4-Iodo-1,5-naphthyridine | Organozinc reagent | Pd or Co catalyst | 4-Substituted-1,5-naphthyridine | nih.gov |

One-Pot Synthetic Procedures for Polysubstituted Derivatives

One-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. Several one-pot methods have been developed for the synthesis of polysubstituted 1,6-naphthyridines.

A notable example involves the use of 1,6-naphthyridine-5,7-ditriflates. These intermediates can undergo a one-pot difunctionalization reaction, allowing for the rapid generation of diverse, drug-like products. acs.org This strategy bypasses traditional heterocyclic amide activation and allows for regioselective substitution at both the 5- and 7-positions in a single procedure. acs.org

Another approach is the pseudo-four-component reaction for the synthesis of chromeno acs.orgevitachem.comnaphthyridines. This method involves the reaction of malononitrile, an aromatic aldehyde, and a 2'-hydroxyacetophenone (B8834) derivative in the presence of a nanomagnetic catalyst in water. researchgate.net This process efficiently forms highly functionalized, fused tetracyclic 1,6-naphthyridines in high yields and with short reaction times. researchgate.netnih.gov The use of a recyclable catalyst and an environmentally benign solvent further enhances the appeal of this method. researchgate.net

These one-pot procedures demonstrate a move towards more sustainable and efficient synthetic strategies, enabling the rapid assembly of complex and highly substituted 1,6-naphthyridine derivatives.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of 1,6-naphthyridine derivatives, enabling reactions that would otherwise be difficult or inefficient. Both metal-based and non-metal catalysts are employed to facilitate key bond-forming steps.

As mentioned previously, palladium and cobalt catalysts are extensively used in cross-coupling reactions to functionalize halogenated or triflated naphthyridines. nih.gov For instance, a cobalt-catalyzed cross-coupling of 8-iodo-1,6-naphthyridine (B2902333) with an arylzinc chloride has been reported to furnish the corresponding arylated product. nih.gov

In addition to transition metals, nanomaterials have emerged as effective catalysts. A nanomagnetic catalyst, γ-Fe2O3@SiO2-linker-L-histidine, has been successfully used to promote a pseudo-four-component reaction for synthesizing chromeno acs.orgevitachem.comnaphthyridines in water. researchgate.net This catalyst can be easily recovered and reused, adding to the green credentials of the synthetic protocol.

Furthermore, acid catalysis is employed in certain synthetic routes. A mild and straightforward synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation. researchgate.net In this reaction, the cyano group acts as a one-carbon synthon to facilitate the cyclization.

The development of novel catalytic systems continues to be a key area of research, aiming to improve the efficiency, selectivity, and environmental friendliness of synthetic routes to this compound and its analogs.

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

| Cobalt | Cross-Coupling | Halogenated 1,6-naphthyridine, Organozinc reagent | Mild conditions, functional group tolerance | nih.gov |

| Nanomagnetic (γ-Fe2O3@SiO2) | Pseudo-four-component reaction | Malononitrile, Aromatic aldehyde, 2'-hydroxyacetophenone | High yields, green solvent (water), recyclable catalyst | researchgate.net |

| Acid (CF3SO3H or H2SO4) | Intramolecular Cycloaromatisation | 4-(Arylamino)nicotinonitriles | Good to excellent yields, gram-scale synthesis | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 1,6 Naphthyridine 3,8 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data for 1,6-Naphthyridine-3,8-diamine, including chemical shifts (δ) and coupling constants (J), have not been reported in the reviewed literature. Such data would be crucial for confirming the positions of the aromatic protons and the amine protons on the naphthyridine core.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, experimental ¹³C NMR data for this compound are not available. A ¹³C NMR spectrum would identify the number of unique carbon environments in the molecule and their chemical shifts, providing essential information about the carbon skeleton.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for N-H stretching of the amine groups, as well as C=C and C=N stretching vibrations of the aromatic naphthyridine ring system. However, specific wavenumber data from experimental FT-IR spectra are not documented.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophore system. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic system. This experimental data is currently not present in the available literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While the molecular formula (C₈H₈N₄) and molecular weight (approx. 160.18 Da) are known, experimental data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Resolution Mass Spectrometry (HRMS) for this compound have not been published. Such data would confirm the molecular weight and could provide insights into the fragmentation pattern of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and crystal packing. There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, its solid-state structure remains undetermined.

Computational Chemistry and Theoretical Investigations of 1,6 Naphthyridine 3,8 Diamine

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For the 1,6-naphthyridine (B1220473) scaffold and its derivatives, methods like Density Functional Theory (DFT) are employed to elucidate their electronic structure. These calculations can determine the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and electronic transport properties. chemeo.com A smaller gap generally suggests higher reactivity. For instance, in studies of related fused polycyclic 1,6-naphthyridines, DFT calculations have been used to compute the vertical excitation energies, which correlate with observed shifts in absorption spectra. rsc.orgrsc.org

Table 1: Representative Electronic Properties Calculated for Naphthyridine Scaffolds Note: Data is illustrative of the types of values obtained for the broader naphthyridine class, as specific peer-reviewed data for 1,6-Naphthyridine-3,8-diamine is not readily available.

| Computational Method | Parameter | Typical Finding for Naphthyridine Derivatives |

|---|---|---|

| DFT (e.g., B3LYP/6-31G) | HOMO Energy | Indicates the molecule's capacity to donate electrons. |

| DFT (e.g., B3LYP/6-31G) | LUMO Energy | Indicates the molecule's capacity to accept electrons. |

| DFT (e.g., B3LYP/6-31G*) | HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. Values for substituted naphthyridines can range from ~2.7 to 3.3 eV. rsc.org |

| ESP Analysis | Electrostatic Potential Map | Reveals electron-rich (e.g., pyridine (B92270) nitrogens) and electron-poor sites, predicting sites for non-covalent interactions. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide insights into its flexibility, conformational preferences, and interactions with its environment, such as a solvent or a biological receptor. mdpi.commdpi.com

A key aspect of analysis for this molecule would be its conformational landscape. While the fused naphthyridine core is largely planar and rigid, the two amino (-NH2) substituents have rotational freedom. MD simulations can explore the rotational barriers of the C-N bonds and the preferred orientations of the amino groups. This is important because the specific conformation can affect the molecule's ability to form hydrogen bonds and fit into a binding pocket.

Although specific MD studies on this compound are not prominent in the literature, the principles are well-established. Such a simulation would typically involve:

Placing the molecule in a simulated box of solvent (e.g., water).

Calculating the forces between atoms using a force field.

Solving the equations of motion to simulate the movement of atoms over a period, typically nanoseconds to microseconds.

The resulting trajectory provides a dynamic view of the molecule's behavior, revealing stable and transient conformations. This information is critical for understanding how the molecule might adapt its shape upon binding to a target. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

The 1,6-naphthyridine scaffold is found in many biologically active molecules, and its derivatives have been the subject of numerous docking studies. nih.govresearchgate.net These studies have explored the binding of 1,6-naphthyridine derivatives to a range of biological targets.

Examples of Docking Studies on 1,6-Naphthyridine Derivatives:

Kinase Inhibitors: Derivatives of 1,6-naphthyridin-2-one have been designed and docked into the ATP-binding site of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in colorectal cancer. Docking studies helped rationalize the structure-activity relationships, showing how modifications to the scaffold could enhance binding affinity.

Enzyme Inhibitors: Benzo[b] rsc.orgnih.govnaphthyridine derivatives have been investigated as potential inhibitors of Monoamine Oxidase B (MAO-B) and Phosphodiesterase 5 (PDE5), which are targets for neurological disorders. nih.gov

Topoisomerase I Inhibitors: Dibenzo[c,h] rsc.orgnih.govnaphthyridines have been synthesized and evaluated as Topoisomerase I inhibitors, where docking helps to understand how these molecules intercalate with DNA and interact with the enzyme.

For this compound, a docking study would predict its binding mode within a target active site. The two amino groups and the two pyridine-like nitrogen atoms are key features, as they can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for achieving high binding affinity and specificity.

Prediction of Physicochemical Descriptors for Biological Activity (e.g., TPSA, LogP)

Physicochemical descriptors are calculated properties of a molecule that help predict its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties are crucial in the early stages of drug development to assess the "drug-likeness" of a compound.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (fat-solubility). It influences how a drug is absorbed, distributed, and how it binds to its target. Very high or very low LogP values can be detrimental to a compound's drug-like properties.

While experimental data for this compound is scarce, these properties can be accurately predicted using computational methods. For comparison, the parent scaffold, 1,6-naphthyridine, has a calculated TPSA of 25.8 Ų and a LogP of approximately 1.63. chemeo.com The addition of two primary amino groups significantly increases the polarity. Each -NH2 group contributes approximately 26.0 Ų to the TPSA. Therefore, the TPSA of this compound is expected to be substantially higher, and its LogP is expected to be much lower, indicating increased hydrophilicity.

Table 2: Predicted Physicochemical Properties of this compound Note: These values are computationally predicted and serve as estimates for drug development purposes.

| Descriptor | Predicted Value | Biological Relevance |

|---|---|---|

| Molecular Formula | C₈H₈N₄ | Defines the elemental composition. |

| Molecular Weight | 160.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| TPSA | ~77.9 Ų | Suggests the molecule is polar and may have moderate to low cell permeability. |

| LogP (Predicted) | ~ -0.5 to 0.5 | Indicates the compound is hydrophilic, which affects absorption and distribution. |

| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | Key for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (two pyridine N, two amine N) | Key for specific interactions with biological targets. |

Reactivity and Chemical Transformations of 1,6 Naphthyridine 3,8 Diamine

Electrophilic and Nucleophilic Reactions of the Naphthyridine Core

The reactivity of the 1,6-naphthyridine (B1220473) nucleus in the title compound is significantly influenced by the two amino groups. These groups are powerful activating substituents that enhance the electron density of the aromatic system, making it more susceptible to electrophilic attack and less so to nucleophilic substitution, compared to the unsubstituted parent heterocycle.

Electrophilic Aromatic Substitution (SEAr):

The pyridine (B92270) ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and can be protonated or complexed by Lewis acids under reaction conditions. wikipedia.org However, the presence of the strongly activating -NH2 groups at the 3- and 8-positions overrides this inherent deactivation. The amino groups donate electron density through resonance, primarily increasing the nucleophilicity of the ortho and para positions.

In 1,6-naphthyridine-3,8-diamine, the positions available for substitution are C-2, C-4, C-5, and C-7. The amino group at C-3 will strongly activate the C-2 and C-4 positions. Similarly, the amino group at C-8 will activate the C-7 position. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur preferentially at these activated sites. The precise regioselectivity would depend on the specific electrophile and reaction conditions, including steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Group | Predicted Reactivity |

|---|---|---|

| C-2 | -NH2 at C-3 (ortho) | Highly Activated |

| C-4 | -NH2 at C-3 (para) | Highly Activated |

| C-5 | - | Less Activated |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.com The electron-donating amino groups in this compound make the ring system electron-rich, thus disfavoring classical SNAr reactions. nih.gov For a nucleophilic substitution to occur on the core, one of two conditions would generally need to be met:

The presence of a good leaving group (e.g., a halide) on the ring, potentially installed via a Sandmeyer reaction on one of the amino groups (see section 5.2).

The introduction of strong electron-withdrawing groups elsewhere on the ring to counteract the effect of the amino groups.

In related systems, such as 1,6-naphthyridine-5,7-ditriflates (where triflate is an excellent leaving group), sequential nucleophilic substitution is a viable strategy for functionalization. acs.org This suggests that if the amino groups of this compound were converted into suitable leaving groups, the core could undergo nucleophilic attack.

Functional Group Interconversions on the Diamine Moieties

The primary amino groups at the C-3 and C-8 positions are key handles for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Diazotization and Sandmeyer Reactions:

A cornerstone of aromatic amine chemistry is the conversion to a diazonium salt (-N2+) via reaction with nitrous acid (generated in situ from NaNO2 and a strong acid). masterorganicchemistry.com This diazonium group is an excellent leaving group (N2 gas) and can be displaced by a wide array of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This provides a powerful route to introduce substituents that are not accessible through direct substitution methods.

For this compound, selective mono-diazotization or bis-diazotization could potentially be controlled by stoichiometry and reaction conditions, leading to a variety of substituted products. Research on the related 3-aryl-1,6-naphthyridine-2,7-diamines has demonstrated that diazotization followed by treatment with hypophosphorous acid can lead to deamination, while reaction with copper halides can install halogen atoms. rsc.org

Table 2: Potential Sandmeyer Reactions on this compound

| Reagent | Product Functional Group |

|---|---|

| CuCl / HCl | Chloro (-Cl) |

| CuBr / HBr | Bromo (-Br) |

| CuCN / KCN | Cyano (-CN) |

| KI | Iodo (-I) |

| HBF4, heat | Fluoro (-F) (Schiemann reaction) |

| H2O, heat | Hydroxyl (-OH) |

Acylation and Alkylation:

The amino groups can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. They can also be alkylated using alkyl halides. In a related diamino-naphthyridine system, reaction with isocyanates has been used to selectively form ureas, demonstrating another avenue for functionalization. acs.org These reactions can be used to modify the electronic properties of the molecule or to introduce linkers for further elaboration.

Ring Expansion and Rearrangement Reactions

While no ring expansion or rearrangement reactions have been documented specifically for this compound, studies on closely related isomers and derivatives suggest that such transformations are plausible under certain conditions.

In studies on 1,3-diamino-2,7-naphthyridine derivatives (an isomer of the title compound), a Smiles-type rearrangement has been observed. nih.govresearchgate.netmdpi.com This type of reaction is an intramolecular nucleophilic aromatic substitution where a nucleophilic part of a side chain displaces a group on the aromatic ring to which it is attached. The reaction of certain 1-amino-3-chloro-2,7-naphthyridines with primary amines can trigger an unexpected rearrangement to form 6,8-diamino-2,7-naphthyridin-1-ones. nih.gov The occurrence of this rearrangement was found to be sensitive to steric factors and the nature of the amine substituents. nih.govresearchgate.net

Furthermore, ring expansion reactions have been reported for tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine derivatives. The interaction of these compounds with activated alkynes can lead to the expansion of the six-membered tetrahydropyridine (B1245486) ring into a larger eight-membered azocine (B12641756) ring. mdpi.com Although this compound is fully aromatic and structurally different, these examples highlight the potential for skeletal transformations within the broader naphthyridine family.

Metal Complexation Studies

The this compound scaffold possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The two pyridine-like nitrogen atoms (at N-1 and N-6) and the two exocyclic amino groups (at C-3 and C-8) can all potentially bind to metal centers.

The coordination chemistry of naphthyridines is well-established, particularly for the 1,8-naphthyridine (B1210474) isomer, which is known to act as a "bite" ligand, capable of chelating a single metal ion or bridging two metal centers in close proximity. researchgate.net The specific geometry of this compound suggests several possible coordination modes:

Monodentate Coordination: Binding through one of the ring nitrogens (N-1 or N-6) or one of the amino groups.

Bidentate Chelation:

Binding through N-1 and the C-8 amino group.

Binding through N-6 and the C-3 amino group.

Bridging Ligand: The two ring nitrogens (N-1 and N-6) are positioned on opposite sides of the molecule, making them suitable for bridging two different metal centers, potentially leading to the formation of coordination polymers or metal-organic frameworks. The amino groups could also participate in bridging.

The electronic properties of the ligand, enriched by the diamino substituents, would likely enhance its donor capacity compared to the unsubstituted 1,6-naphthyridine. While no specific metal complexes of this compound have been reported, the diverse coordination modes observed for other naphthyridine-based ligands suggest it holds significant potential for creating novel mono- and polynuclear metal complexes. researchgate.net

Pharmacological and Biological Applications of 1,6 Naphthyridine 3,8 Diamine and Its Derivatives

Anticancer Activities and Molecular Mechanisms

Derivatives of the 1,6-naphthyridine (B1220473) ring system have emerged as a promising class of anticancer agents. Their therapeutic effects are attributed to a range of molecular mechanisms, including the disruption of cancer cell proliferation, induction of programmed cell death (apoptosis), and the inhibition of key enzymes essential for tumor growth and survival.

Inhibition of Cellular Proliferation and Apoptosis Induction

A fundamental strategy in cancer chemotherapy is the inhibition of uncontrolled cell division. Several derivatives of 1,6-naphthyridine have demonstrated potent cytotoxic and antiproliferative activities across various human cancer cell lines.

For instance, a series of novobiocin (B609625) analogs featuring a 1,6-naphthyridin-2(1H)-one scaffold were designed and evaluated for their anticancer properties against breast cancer cell lines. The most promising candidates from this series were found to effectively halt cell cycle progression and trigger apoptosis, a crucial mechanism for eliminating malignant cells. Similarly, benzo[b] nih.govmdpi.comnaphthyridine derivatives have also been reported to exhibit significant antiproliferative and cytotoxic effects against different cancer cell types.

Studies on other naphthyridine derivatives have provided specific data on their cytotoxic potency. A series of substituted naphthyridines were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, revealing a range of activities dependent on the specific chemical substitutions on the core structure. While some naphthyridine compounds, such as the 1,8-naphthyridine (B1210474) derivative SNS-595, are known to induce G2 phase cell cycle arrest followed by rapid apoptosis, the precise cell cycle effects of many 1,6-naphthyridine derivatives remain an area of active investigation.

Table 1: Cytotoxic Activity of Selected Naphthyridine Derivatives This table is representative of data presented in studies on naphthyridine cytotoxicity. Specific IC₅₀ values for 1,6-naphthyridine-3,8-diamine were not available in the provided search results.

| Compound Class | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| Naphthyridine Derivative | HeLa (Cervical Cancer) | Cytotoxicity | Active |

| Naphthyridine Derivative | HL-60 (Leukemia) | Cytotoxicity | Active |

| Naphthyridine Derivative | PC-3 (Prostate Cancer) | Cytotoxicity | Active |

| 1,6-Naphthyridin-2(1H)-one | Breast Cancer | Anti-proliferative | Active |

Modulation of DNA Topoisomerases and DNA Intercalation

DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and repair. They are validated targets for anticancer drugs. Certain 1,6-naphthyridine derivatives have been specifically designed to function as topoisomerase inhibitors.

A notable class of these agents is the dibenzo[c,h] nih.govmdpi.comnaphthyridines, which were developed as Topoisomerase I (Top1) inhibitors. These compounds were designed by replacing the five-membered cyclopentadienone C-ring of known indenoisoquinoline inhibitors with a six-membered nitrogen-containing ring. This structural modification yielded potent Top1-targeting agents. Further studies on 5H-dibenzo[c,h] nih.govmdpi.comnaphthyridin-6-ones confirmed their potent Top1-targeting activity and significant cytotoxicity. The mechanism involves the stabilization of the Top1-DNA cleavage complex, which leads to lethal double-strand breaks in the DNA of cancer cells. While DNA intercalation is a common mechanism for other polycyclic aromatic compounds, the primary anticancer action of these specific 1,6-naphthyridine derivatives is the direct inhibition of Topoisomerase I. For context, other isomers, such as certain 1,8-naphthyridine derivatives, are known to inhibit Topoisomerase II.

Inhibition of Protein Kinases and Other Enzyme Targets

Protein kinases are a large family of enzymes that play a central role in cell signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,6-naphthyridine scaffold has proven to be a versatile template for the development of specific kinase inhibitors.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition : A series of novel substituted 1,6-naphthyridines have been described as inhibitors of CDK5. Aberrant CDK5 activity is linked to the development and progression of various cancers, including prostate and thyroid carcinoma. Inhibition of this kinase by 1,6-naphthyridine derivatives represents a potential therapeutic strategy. imedpub.com

MET Kinase Inhibition : The c-Met receptor tyrosine kinase is another important oncology target, as its aberrant activation drives tumor growth, metastasis, and angiogenesis. Researchers have developed 1,6-naphthyridinone-based inhibitors of MET kinase. One promising orally bioavailable compound from this class, bearing a quinoline (B57606) moiety, exhibited significant tumor growth inhibition in preclinical xenograft models, proving superior to the multi-kinase inhibitor Cabozantinib in the tested model. mdpi.com A related scaffold, 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one, was also identified as a new class of c-Met kinase inhibitor. researchgate.net

Other Enzyme Targets : Beyond kinases, 1,6-naphthyridine derivatives have been developed to target other critical cancer-related proteins. For example, analogs of novobiocin based on a 1,6-naphthyridin-2(1H)-one core were designed as inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is an ATP-dependent molecular chaperone responsible for the stability and function of numerous client proteins involved in cancer progression, making it an important therapeutic target.

Table 2: Enzyme Inhibition by 1,6-Naphthyridine Derivatives in Oncology

| Compound Scaffold | Target Enzyme/Protein | Therapeutic Area |

|---|---|---|

| Substituted 1,6-Naphthyridine | CDK5 | Cancer |

| 1,6-Naphthyridinone | MET Kinase | Cancer |

| 1H-Imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one | c-Met Kinase | Cancer |

Structure-Activity Relationship (SAR) Studies in Oncology

The development of potent and selective anticancer agents based on the 1,6-naphthyridine scaffold has been guided by extensive structure-activity relationship (SAR) studies. These investigations reveal how the modification of specific positions on the heterocyclic ring system impacts biological activity.

For Topoisomerase I inhibitors like the 5H-dibenzo[c,h] nih.govmdpi.comnaphthyridin-6-ones, SAR studies have shown that the substituent at the 5-position is crucial for activity. Potent Top1-targeting activity was observed when this position was substituted with groups like 2-(N,N-dimethylamino)ethyl or 2-(pyrrolidin-1-yl)ethyl. In contrast, replacing the N,N-dimethylamino group with a simple ethyl or hydroxyl group had a negative impact on both cytotoxicity and enzyme inhibition. mdpi.com

In the development of MET kinase inhibitors, SAR studies identified key structural features required for potent inhibition. A comprehensive study of 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-ones indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself were all essential for effective MET inhibition. researchgate.net Similarly, for another series of 1,6-naphthyridinone-based inhibitors, extensive SAR exploration led to the identification of an optimized compound with superior in vivo efficacy. mdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have also been performed on naphthyridine derivatives to understand the structural requirements for cytotoxicity. These studies have highlighted the importance of hydrophobic and hydrophilic groups at specific positions around the naphthyridine core for enhancing anticancer activity against different cell lines.

Antimicrobial Properties

While the 1,6-naphthyridine scaffold has been extensively explored in oncology, its application in the development of antimicrobial agents is less documented compared to its 1,8-naphthyridine isomer. The 1,8-naphthyridine core is the foundation of nalidixic acid, the progenitor of the quinolone class of antibiotics that famously inhibit bacterial DNA gyrase.

Antibacterial Efficacy and Mechanisms of Action (e.g., DNA Gyrase Inhibition)

The primary mechanism of action for the well-known 1,8-naphthyridine-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication. nih.gov These drugs stabilize the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.

Research specifically on the antibacterial properties of 1,6-naphthyridine derivatives is more limited. However, some studies have demonstrated that this scaffold can also confer antimicrobial activity. A study on the synthesis and evaluation of benzo[h] nih.govmdpi.comnaphthyridine derivatives showed that certain compounds possessed activity against both Gram-positive and Gram-negative bacteria. imedpub.com The specific mechanism of action for these benzo[h] nih.govmdpi.comnaphthyridine compounds was not elucidated in the study, and it is not confirmed whether they act via DNA gyrase inhibition, a mechanism well-established for their 1,8-isomers. imedpub.com The findings do, however, indicate that the 1,6-naphthyridine framework is a viable starting point for the development of new antibacterial agents.

Table 3: Antibacterial Screening of Benzo[h] nih.govmdpi.comnaphthyridine Derivatives Activity reported at a concentration of 1000 ppm. imedpub.com

| Compound Class | Bacterial Species | Activity |

|---|---|---|

| Benzo[h] nih.govmdpi.comnaphthyridine | Staphylococcus aureus | Active |

| Benzo[h] nih.govmdpi.comnaphthyridine | Escherichia coli | Active |

| Benzo[h] nih.govmdpi.comnaphthyridine | Bacillus subtilis | Active |

Given the urgent need for new antibiotics to combat rising drug resistance, further exploration of the 1,6-naphthyridine scaffold, including mechanistic studies and SAR optimization, could yield novel and effective antibacterial agents.

Antifungal and Antimycobacterial Activities

Derivatives of the naphthyridine core structure have shown notable activity against various fungal and mycobacterial strains. Although much of the published research focuses on the 1,8-naphthyridine isomer, the findings suggest a broader potential for the naphthyridine class.

Several 1,8-naphthyridine derivatives have demonstrated antifungal activity against pathogenic fungi such as Aspergillus niger and Candida albicans. nih.gov Specifically, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring were found to be the most active, with efficacy comparable to the standard drug griseofulvin. mdpi.com

In the realm of antimycobacterial research, naphthyridine derivatives have emerged as potent agents against Mycobacterium tuberculosis. A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were evaluated for their effectiveness against the M. tuberculosis H37Rv strain. nih.govrsc.org The compound designated ANA-12 showed significant anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.govrsc.org Other derivatives in the same series also displayed good to moderate activity. nih.govrsc.org Furthermore, another study highlighted a derivative, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which was found to be highly active in vitro with an MIC of 0.1 μM against both M. tuberculosis and multi-drug-resistant strains (MDR-TB). acs.org This compound was 455 times more potent than isoniazid (B1672263) against MDR-TB. acs.org Research has also identified 1,8-naphthyridine-3-thiosemicarbazides and 1,8-naphthyridine-3-(1,3,4-oxadiazoles) as having activity against Mycobacterium smegmatis, with MIC values in the range of 5.4–7.1 mM. mdpi.com

| Compound Series | Most Active Compound | Target Organism | MIC Value | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-carbonitriles | ANA-12 | M. tuberculosis H37Rv | 6.25 µg/mL | nih.govrsc.org |

| 1,8-Naphthyridine-3-carboxylic acids | Compound 10q | M. tuberculosis & MDR-TB | 0.1 µM | acs.org |

| 1,8-Naphthyridine-3-thiosemicarbazides/oxadiazoles | Derivatives 44b–d, 45c–e | M. smegmatis | 5.4–7.1 mM | mdpi.com |

Antiviral Applications

The 1,6-naphthyridine scaffold, in particular, has been the basis for a series of compounds with potent antiviral properties. Research has demonstrated significant activity against human cytomegalovirus (HCMV) and herpes simplex viruses (HSV). nih.gov

A study investigating 1,6-naphthyridine and 7,8-dihydroisoquinoline (B3349891) analogues revealed a high level of anti-HCMV activity. nih.govresearchgate.net One 1,6-naphthyridine derivative, designated compound A1, exhibited a 50% inhibitory concentration (IC₅₀) that was 39- to 223-fold lower than that of ganciclovir, a standard anti-HCMV drug. nih.govresearchgate.net A key finding was that these compounds remained effective against HCMV strains that were resistant to other approved drugs like ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.govresearchgate.net

The antiviral efficacy of these compounds was also tested against HSV-1 and HSV-2. Compound A1 was found to be 21.5-fold more potent than acyclovir (B1169) against HSV-2. nih.gov These findings underscore the potential of 1,6-naphthyridine derivatives as a promising class of antiviral agents.

| Virus | Activity Metric | Potency vs. Standard Drug | Reference |

|---|---|---|---|

| Human Cytomegalovirus (HCMV) | IC₅₀ | 39- to 223-fold lower than Ganciclovir | nih.govresearchgate.net |

| Herpes Simplex Virus-2 (HSV-2) | Potency | 21.5-fold more potent than Acyclovir | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Naphthyridine derivatives have been identified as having significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov Studies on 1,8-naphthyridine derivatives have shown that they can exert anti-inflammatory effects, which is suggested to be through the downregulation of proinflammatory cytokines. nih.govresearchgate.net The potential to treat immunomodulatory disorders has also been noted, highlighting the scaffold's versatility. nih.govtandfonline.com This activity establishes the naphthyridine core as a valuable template for developing new agents to treat inflammatory and immune-related conditions. nih.govnih.gov

Central Nervous System (CNS) Activities

The biological activity of naphthyridine derivatives extends to the central nervous system, with demonstrated potential in several areas.

Analgesic and Anticonvulsant Potentials

Research has pointed to the potential of naphthyridine derivatives as both analgesic and anticonvulsant agents. nih.govnih.govnih.gov The broad spectrum of biological activities associated with the 1,8-naphthyridine scaffold includes these CNS-related effects. nih.gov The development of new hybrid compounds has shown promise, indicating that molecules based on this structure could be effective in managing both seizures and chronic pain. nih.gov

Neuroprotective and Monoamine Oxidase B (MAO-B) Inhibitory Effects

A particularly promising area of research for naphthyridine derivatives is in the treatment of neurodegenerative disorders like Parkinson's disease. This is largely due to their activity as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine. nih.govmdpi.com

Derivatives of benzo[b] nih.govtandfonline.comnaphthyridine have been synthesized and identified as potent MAO-B inhibitors. researchgate.netmdpi.com One study found that a 1,2,3,4-THCP-10-one derivative bearing a phenylethynyl fragment at the C1 position was a potent MAO-B inhibitor with an IC₅₀ of 0.51 μM. researchgate.net Another investigation into 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govtandfonline.comnaphthyridines found that several derivatives were MAO-B inhibitors with potency in the low micromolar range. mdpi.com The 1-(2-(4-fluorophenyl)ethynyl) analog, in particular, had an IC₅₀ of 1.35 μM. mdpi.com

Beyond MAO-B inhibition, these compounds are also being explored for their neuroprotective effects, which could help slow the progression of neurodegenerative diseases. mdpi.comresearchgate.net

| Compound Series | Derivative | MAO-B IC₅₀ | Reference |

|---|---|---|---|

| 1,2,3,4-THCP-10-one | C1-phenylethynyl fragment | 0.51 µM | researchgate.net |

| 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govtandfonline.comnaphthyridines | 1-(2-(4-fluorophenyl)ethynyl) analog | 1.35 µM | mdpi.com |

Diverse Biological Activities

The therapeutic potential of naphthyridine derivatives is remarkably broad, extending beyond the categories already discussed. Reviews of the 1,8-naphthyridine scaffold have compiled a diverse range of other biological activities. nih.gov These include:

Anti-osteoporotic: Acting as α(v)β(3) antagonists.

Anti-allergic: Showing potential in mitigating allergic reactions.

Gastric Antisecretory: Indicating a possible role in managing conditions related to excess stomach acid.

Bronchodilator: Suggesting utility in respiratory conditions like asthma.

Antiplatelet: Exhibiting platelet aggregation inhibition, which is relevant for cardiovascular health.

These varied activities highlight the versatility of the naphthyridine chemical structure and underscore its importance as a privileged scaffold in the ongoing search for new therapeutic agents. nih.gov

Materials Science and Supramolecular Chemistry Applications

Corrosion Inhibition Mechanisms and Efficacy

Research into the corrosion inhibition properties of 1,6-Naphthyridine-3,8-diamine is not extensively documented in publicly available literature. However, the broader class of naphthyridine derivatives has been investigated for protecting metals, particularly in acidic environments. The efficacy of these compounds is generally attributed to their molecular structure.

The proposed mechanism for corrosion inhibition by naphthyridine derivatives involves the adsorption of the molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen), which have lone pairs of electrons, and the π-electrons from the aromatic rings. These features allow the molecules to act as adsorption centers, forming a protective layer that isolates the metal from the corrosive medium. The adsorption can be physical (electrostatic interactions) or chemical (chemisorption), involving the sharing of electrons between the inhibitor molecules and the metal's d-orbitals. This protective film effectively blocks the active sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Studies on various naphthyridine derivatives have shown that they act as mixed-type inhibitors, meaning they retard both anodic and cathodic reactions. The efficiency of inhibition typically increases with the concentration of the inhibitor, up to an optimal point where a stable, passivating layer is formed. The adsorption of these inhibitors on metal surfaces, such as mild steel, often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.

While these general principles are well-established for naphthyridine compounds, specific data on the inhibition efficiency (IE%), corrosion current density (icorr), and other electrochemical parameters for this compound are not available. The presence of two amino groups (-NH2) at the 3 and 8 positions would be expected to enhance its adsorption capabilities due to the additional lone pairs of electrons on the nitrogen atoms, potentially making it an effective corrosion inhibitor. However, empirical studies are needed to confirm this hypothesis and quantify its efficacy.

Development of Fluorescent Probes and Chemosensors

The rigid, planar structure and electron-rich nature of the naphthyridine core make it a suitable scaffold for the development of fluorescent probes and chemosensors. While direct applications of this compound are not specifically reported, related naphthyridine derivatives have been successfully utilized for detecting various analytes, including metal ions and biological molecules.

The general principle behind these sensors involves attaching the naphthyridine core, which acts as a fluorophore, to a specific recognition unit (receptor) for the target analyte. The binding of the analyte to the receptor induces a change in the photophysical properties of the fluorophore, leading to a detectable signal such as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.

For instance, probes based on the 1,8-naphthyridine (B1210474) framework have been designed as amine-reactive fluorescent probes for sensing amines and proteins. These probes can exhibit large Stokes shifts (the difference between the maximum absorption and emission wavelengths), which is a desirable property for fluorescent sensors as it minimizes self-quenching. Other naphthyridine-based probes have been developed for the detection of nucleic acids (DNA and RNA) with a "turn-on" fluorescence response in the near-infrared region, making them suitable for bioimaging applications.

The this compound molecule, with its two amino groups, possesses potential sites for functionalization to create specific receptors for target analytes. The amino groups themselves could also participate in analyte binding through hydrogen bonding or coordination, potentially modulating the fluorescence of the naphthyridine core upon interaction. However, dedicated research is required to synthesize and characterize such sensors and evaluate their performance.

Role in Supramolecular Architectures

The ability of naphthyridine rings to engage in specific, directional non-covalent interactions makes them valuable building blocks in supramolecular chemistry for the construction of ordered architectures.

Hydrogen bonding is a primary driving force in the self-assembly of naphthyridine-containing molecules. The nitrogen atoms within the naphthyridine rings act as hydrogen bond acceptors, while substituents such as amino groups, like those in this compound, can act as hydrogen bond donors. This donor-acceptor pattern allows for the formation of predictable and stable hydrogen-bonding motifs.

While the specific self-assembly of this compound has not been detailed, studies on related structures, such as 2-amino-1,8-naphthyridine, demonstrate the formation of strong hydrogen-bonded dimers with complementary molecules. The arrangement of hydrogen bond donors (D) and acceptors (A) on the molecule dictates the geometry of the resulting supramolecular structure. For example, amide-substituted naphthyridines can form one-dimensional hydrogen-bonded ladder motifs. The amino groups and ring nitrogens in this compound could potentially lead to the formation of extended 2D sheets or 1D tapes through self-assembly, but crystallographic studies are needed to confirm the specific motifs.

Molecular recognition is a key aspect of supramolecular chemistry, where a host molecule selectively binds a guest molecule. Naphthyridine derivatives have been employed as effective receptors in host-guest systems due to their ability to form multiple hydrogen bonds and engage in π-π stacking interactions.

The arrangement of hydrogen-bonding sites on the naphthyridine scaffold allows for the specific recognition of guest molecules with complementary functionalities. For example, receptors incorporating naphthyridine units have shown effective binding to biotin (B1667282) analogues, with the complex being stabilized by multiple hydrogen bonds. The binding affinity in such systems can be tuned by modifying the structure of the naphthyridine host.

The this compound scaffold is a promising candidate for host-guest chemistry. The two amino groups and the ring nitrogens provide a platform for multi-point recognition of a guest molecule. This could enable the selective binding of substrates like dicarboxylic acids or other molecules with complementary hydrogen-bonding patterns. However, specific studies on the host-guest chemistry of this compound have not been reported.

Catalytic Applications in Organic Synthesis

The use of 1,6-naphthyridine (B1220473) and its derivatives as catalysts in organic synthesis is an emerging area of interest, though practical applications remain limited. The nitrogen atoms in the naphthyridine ring can act as Lewis basic sites to activate substrates or as ligands to coordinate with metal centers, forming catalytically active complexes.

While some 1,6-naphthyridine derivatives have been explored in the context of facilitating certain organic reactions, there is currently no specific information available in the scientific literature detailing the use of this compound as a catalyst. The electronic properties conferred by the two amino groups could potentially modulate the basicity or ligand properties of the naphthyridine core, suggesting a potential role in catalysis that has yet to be explored.

Emerging Trends and Future Research Directions

Design of Next-Generation 1,6-Naphthyridine-3,8-diamine Analogues

The development of novel analogues of this compound is a cornerstone of ongoing research, aimed at enhancing therapeutic efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of these next-generation compounds.

Researchers are systematically modifying the 1,6-naphthyridine (B1220473) core to explore how different substituents at various positions influence biological activity. For instance, the introduction of diverse functional groups at the 5, 7, and 8-positions is a key strategy to modulate the compound's interaction with biological targets. acs.org A convenient method for creating highly substituted 1,6-naphthyridines involves the use of bench-stable and highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates, which allow for rapid diversification. acs.org

Recent studies on related 1,6-naphthyridinone derivatives have identified potent inhibitors for critical cancer targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and AXL kinase. nih.govnih.gov In the case of FGFR4 inhibitors, a series of 1,6-naphthyridine-2-one derivatives were synthesized and evaluated, leading to the discovery of a compound with significant tumor inhibition in a xenograft mouse model. nih.gov Similarly, optimization of a 1,6-naphthyridinone series, guided by molecular modeling, resulted in a potent and selective type II AXL inhibitor with excellent activity (IC₅₀ = 1.1 nM) and significant selectivity over the MET kinase. nih.gov These findings underscore the potential of the 1,6-naphthyridine scaffold in developing targeted cancer therapies.

Furthermore, the synthesis of dibenzo[c,h] derpharmachemica.comresearchgate.netnaphthyridines has been explored to create novel Topoisomerase I inhibitors, which are a class of anticancer agents. nih.gov These efforts highlight a broader strategy where the core naphthyridine structure is modified to improve the stabilization of drug-target-DNA complexes. nih.gov

The table below summarizes key research findings on the design of 1,6-naphthyridine analogues.

| Derivative Class | Target | Key Findings | Reference |

| 1,6-Naphthyridine-2-one | FGFR4 Kinase | Identified potent inhibitors with significant in vivo antitumor efficacy in colorectal cancer models. | nih.gov |

| 1,6-Naphthyridinone | AXL Kinase | Developed a highly potent and selective type II inhibitor with noticeable antitumor effects. | nih.gov |

| Dibenzo[c,h] derpharmachemica.comresearchgate.netnaphthyridines | Topoisomerase I | Synthesized novel compounds with potent antitumor activities across various cancer cell lines. | nih.gov |

| Highly Substituted 1,6-Naphthyridines | General Drug Discovery | Developed a rapid diversification method via heteroaryl ditriflate intermediates to facilitate SAR studies. | acs.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for naphthyridine-based compounds. In silico methods, including molecular docking and computational screening, are increasingly being employed to accelerate the identification and optimization of lead candidates. rsc.orgorientjchem.org

These computational tools enable researchers to predict the biological activities and pharmacokinetic properties of novel this compound analogues before their actual synthesis. rsc.orgnih.gov For example, molecular docking studies are used to understand the binding modes and interactions of designed compounds within the active site of a target protein, such as the H1 receptor for antihistaminic agents or the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. rsc.orgrsc.org This provides crucial insights for designing molecules with improved affinity and selectivity.

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in the early assessment of the drug-likeness of potential candidates, reducing the likelihood of late-stage failures. rsc.org By simulating the intermolecular interactions and stability of a compound within a biological target, researchers can prioritize the synthesis of the most promising derivatives, thereby saving time and resources. rsc.org This computational-first approach has proven suitable for deriving and synthesizing effective agents based on the broader naphthyridine scaffold. rsc.orgnih.gov

Green Chemistry Principles in Synthetic Route Optimization

There is a growing emphasis on incorporating green chemistry principles into the synthesis of naphthyridine derivatives to minimize environmental impact. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a key green methodology, offering advantages such as shorter reaction times, higher yields, and cleaner reaction profiles for various naphthyridine isomers. derpharmachemica.comijcps.org For instance, an environmentally benign method for synthesizing 2,6-naphthyridine derivatives has been developed using microwave irradiation. derpharmachemica.com

The use of water as a solvent is another significant trend in the green synthesis of naphthyridines. researchgate.netnih.gov Water is a safe, non-toxic, and abundant solvent, making it an attractive alternative to hazardous organic solvents. One-pot multicomponent reactions conducted in water have been successfully employed for the synthesis of complex naphthyridine structures. researchgate.netnih.gov Additionally, the development of protocols using reusable catalysts, such as SiO₂/Fe₃O₄, in aqueous solutions further enhances the sustainability of these synthetic routes. nih.gov These approaches not only reduce chemical waste but also align with the principles of sustainable chemistry. researchgate.netnih.gov

The table below highlights various green chemistry approaches applied to the synthesis of naphthyridine scaffolds.

| Naphthyridine Isomer | Green Chemistry Approach | Key Advantages | Reference |

| 2,6-Naphthyridine | Microwave-assisted synthesis | Efficient, clean, environmentally benign, excellent yields. | derpharmachemica.com |

| 1,8-Naphthyridine (B1210474) | Synthesis in water | Avoids hazardous organic solvents, metal-free catalysis. | nih.gov |

| 1,7-Naphthyridine | Microwave-assisted synthesis | Easy, efficient, clean, high purity products. | ijcps.org |

| 1,6-Naphthyridine Derivatives | One-pot cascade reaction in water | Use of green solvent, reduced chemical usage. | researchgate.net |

| Benzo[c]pyrazolo dntb.gov.uanih.govnaphthyridines | Multi-component "on-water" reaction | Short reaction time, reduced waste, transition metal-free. | nih.gov |

| 1,8-Naphthyridine | Reusable catalyst in aqueous solution | High yields, sustainable methodology. | nih.gov |

Exploration of New Therapeutic Areas and Materials Science Applications

While the anticancer potential of 1,6-naphthyridine derivatives is a major focus, research is expanding to explore their utility in other therapeutic areas and in materials science. The versatile structure of the naphthyridine scaffold lends itself to a wide spectrum of biological activities. researchgate.netresearchgate.net

Derivatives of 1,6-naphthyridine are being investigated for a range of pharmacological properties, including antiviral, antiasthmatic, anticonvulsant, and analgesic activities. researchgate.net The broad biological profile of naphthyridines, in general, includes applications as antibacterial, antimalarial, anti-inflammatory, and anti-osteoporotic agents. nih.govresearchgate.net

Beyond medicine, 1,6-naphthyridine derivatives are showing promise in the field of materials science. Their rigid and planar structure makes them suitable for applications as luminescence materials. researchgate.net Additionally, certain synthesized 1,6-naphthyridine derivatives have demonstrated significant corrosion inhibition properties for 316L stainless steel in acidic environments, acting as effective mixed-type inhibitors. researchgate.net This opens up potential applications in industrial settings for metal protection.

In-depth Mechanistic Studies of Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogues is crucial for the development of more effective and safer therapeutic agents. Current research is focused on elucidating how these compounds interact with their biological targets at a molecular level.

For instance, mechanistic studies on 1,6-naphthyridine-2-one derivatives have shown that they can effectively disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, which is a key pathway in the development of certain cancers. nih.gov Similarly, studies on 1,6-naphthyridinone compounds as AXL inhibitors have provided insights into how they achieve high selectivity, which is critical for minimizing off-target effects. nih.gov The investigation of dibenzo[c,h] derpharmachemica.comresearchgate.netnaphthyridines as Topoisomerase I inhibitors aims to understand the forces that stabilize the ternary complex formed by the drug, the enzyme, and DNA. nih.gov

By clarifying these mechanisms of action, researchers can rationally design new analogues with improved potency and reduced potential for adverse effects. These in-depth studies are essential for translating promising lead compounds into clinically viable drugs.

Q & A

How can researchers optimize the synthesis yield of 1,6-naphthyridine-3,8-diamine derivatives while minimizing by-products?

Basic Research Question

To improve synthetic efficiency, reaction conditions (temperature, catalyst, and reagent stoichiometry) must be systematically optimized. Traditional methods (e.g., cyclocondensation) often yield <50% due to side reactions, while novel pathways like palladium-catalyzed cross-coupling or microwave-assisted synthesis enhance regioselectivity and reduce by-products . For example, substituting halogenated intermediates with amine nucleophiles under inert atmospheres (e.g., N₂) can suppress oxidation by-products. Yield optimization should be validated via HPLC or GC-MS to quantify purity .

What spectroscopic and computational methods are critical for characterizing this compound’s structural integrity?

Basic Research Question

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the positions of amine and pyridine protons, while Infrared Spectroscopy (IR) identifies functional groups like N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities. Computational methods (DFT calculations) predict electronic properties and reactive sites, aiding in rational design .

How do structural modifications at the 3- and 8-positions influence the compound’s bioactivity in enzyme inhibition studies?

Advanced Research Question

Substituents at these positions modulate binding affinity to targets like dipeptidyl peptidase IV (DPP-IV) or kinase enzymes. For instance, electron-withdrawing groups (e.g., nitro at C3) enhance hydrogen bonding with catalytic residues, while bulky substituents (e.g., aryl groups at C8) may sterically hinder binding . Comparative studies of analogs (e.g., 1,8-naphthyridine-3,6-diamine) reveal that the 1,6-regioisomer exhibits superior inhibitory potency against cancer cell lines due to its planar geometry .

What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. Researchers should:

- Replicate studies using standardized protocols (e.g., NIH/3T3 cell viability assays).

- Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis).

- Perform molecular docking to correlate structural features with activity trends. For example, conformational isomers of 5-amino derivatives show divergent antibacterial efficacy due to steric clashes in binding pockets .

How can researchers design selective this compound probes for in vivo mechanistic studies?

Advanced Research Question

Incorporate isotopic labeling (e.g., ¹⁵N or ¹³C) or fluorophores (e.g., BODIPY) at non-critical positions to track biodistribution without disrupting activity . Pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism) ensures target engagement. For example, methyl ester prodrugs of tetrahydro-naphthyridines improve blood-brain barrier penetration in neuroinflammation models .

What are the key challenges in scaling up this compound synthesis for preclinical studies?

Basic Research Question

Scale-up issues include exothermic reactions (risk of thermal degradation) and solvent waste. Flow chemistry mitigates these by enabling precise temperature control and continuous purification . Green chemistry approaches (e.g., water as a solvent or recyclable catalysts like Fe³⁺-zeolites) reduce environmental impact. Pilot batches should undergo stability testing (ICH guidelines) to assess shelf-life .

How do solvent polarity and pH impact the compound’s reactivity in substitution reactions?

Basic Research Question

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating substitution at electron-deficient positions. Acidic conditions (pH <4) protonate amine groups, reducing nucleophilicity, while basic conditions (pH >9) deprotonate hydroxyl or thiol nucleophiles, enhancing reactivity . For example, nitro-to-amine reduction (H₂/Pd-C) proceeds optimally in ethanol at pH 7, avoiding over-reduction .

What computational tools predict the toxicological profile of this compound analogs?

Advanced Research Question

QSAR models trained on PubChem datasets identify structural alerts (e.g., nitro groups linked to mutagenicity). ADMET predictors (e.g., SwissADME) forecast bioavailability and hepatotoxicity. For instance, tetrahydro derivatives show lower cytotoxicity (IC₅₀ >100 μM) compared to fully aromatic analogs due to reduced DNA intercalation .

How does the compound’s tautomeric equilibrium affect its spectroscopic and biological properties?

Advanced Research Question

Tautomerism between amine-imine forms alters electronic density and hydrogen-bonding capacity. ¹H NMR in DMSO-d₆ reveals distinct proton environments for tautomers, while DFT simulations (e.g., Gaussian) quantify energy differences. Biologically, the imine tautomer may exhibit stronger kinase inhibition due to enhanced π-π stacking with ATP-binding pockets .

What are best practices for handling and storing this compound to prevent degradation?

Basic Research Question